![molecular formula C18H19NO2 B1293286 4-Azetidinomethyl-4'-methoxybenzophenone CAS No. 898777-40-7](/img/structure/B1293286.png)
4-Azetidinomethyl-4'-methoxybenzophenone
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Overview
Description
The compound 4-Azetidinomethyl-4'-methoxybenzophenone is a chemical entity that can be associated with azetidinone derivatives. These derivatives are of interest due to their potential pharmacological properties and their use in various chemical reactions to synthesize complex molecules. Although the provided papers do not directly discuss 4-Azetidinomethyl-4'-methoxybenzophenone, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of azetidinone derivatives.
Synthesis Analysis
The synthesis of azetidinone derivatives is demonstrated in the first paper, where the authors describe the creation of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, including both trans and cis isomers . The synthesis process involves multiple steps, and the structure of one of the isomers was confirmed using X-ray diffraction. This suggests that similar methods could potentially be applied to synthesize 4-Azetidinomethyl-4'-methoxybenzophenone, with careful consideration of the substituents and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of the synthesized azetidinone in the first paper was elucidated using X-ray crystallography, which provided detailed information about the compound's geometry in the solid state . The compound crystallized in a monoclinic system, and the structure was refined to a high degree of accuracy. This level of structural analysis is crucial for understanding the molecular interactions and potential reactivity of azetidinone derivatives, including 4-Azetidinomethyl-4'-methoxybenzophenone.
Chemical Reactions Analysis
The second paper discusses the Amino-Claisen rearrangement of azetidino and aziridino benzoquinones, leading to the formation of heterobicyclic quinones . This reaction showcases the reactivity of azetidinone derivatives under specific conditions, which could be relevant when considering the chemical reactions that 4-Azetidinomethyl-4'-methoxybenzophenone might undergo. The ability to undergo rearrangement reactions can be a valuable property in synthetic chemistry, potentially leading to the creation of novel compounds with interesting biological activities.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 4-Azetidinomethyl-4'-methoxybenzophenone, they do offer insights into the properties of closely related compounds. For instance, the crystallization behavior and solid-state structure of azetidinone derivatives can inform predictions about the compound's stability, solubility, and intermolecular interactions . Additionally, the reactivity observed in the Amino-Claisen rearrangement indicates that azetidinone derivatives can participate in complex chemical transformations, which may also be true for 4-Azetidinomethyl-4'-methoxybenzophenone .
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUILFYUEVLYKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642788 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azetidinomethyl-4'-methoxybenzophenone | |
CAS RN |
898777-40-7 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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